molecular formula C36H30Cl2O6P2Pt B7947709 Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate

Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate

Cat. No.: B7947709
M. Wt: 886.6 g/mol
InChI Key: AVTQKSXHYXAVTI-UHFFFAOYSA-L
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Description

Ethyl®-(+)-4-chloro-3-hydroxybutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a chloro substituent, and a hydroxy group attached to a butanoate backbone. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl®-(+)-4-chloro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Grignard reagents. For instance, the reaction of ethyl magnesium bromide with 4-chloro-3-hydroxybutanal can yield Ethyl®-(+)-4-chloro-3-hydroxybutanoate . This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

In an industrial setting, the production of Ethyl®-(+)-4-chloro-3-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity reactants and catalysts, as well as by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl®-(+)-4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-chloro-3-oxobutanoate.

    Reduction: Ethyl®-(+)-4-chloro-3-hydroxybutanol.

    Substitution: Ethyl®-(+)-4-methoxy-3-hydroxybutanoate.

Comparison with Similar Compounds

Ethyl®-(+)-4-chloro-3-hydroxybutanoate can be compared with other similar compounds such as:

Conclusion

Ethyl®-(+)-4-chloro-3-hydroxybutanoate is a versatile compound with significant applications in various fields of science and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development and other biotechnological applications.

Properties

IUPAC Name

platinum(2+);triphenyl phosphite;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTQKSXHYXAVTI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Cl-].[Cl-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2O6P2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608496
Record name Platinum(2+) chloride--triphenyl phosphite (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

886.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30053-58-8
Record name Platinum(2+) chloride--triphenyl phosphite (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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